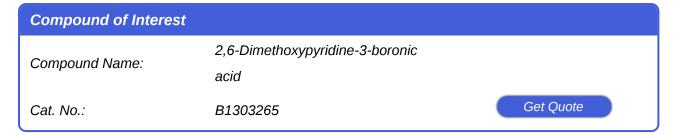


Technical Guide: Characterization of 2,6-dimethoxypyridine-3-boronic acid

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Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the available characterization data and representative experimental protocols for **2,6-dimethoxypyridine-3-boronic acid** (CAS No: 221006-70-8). It is intended to serve as a technical resource for researchers utilizing this reagent in organic synthesis, medicinal chemistry, and materials science.

Physicochemical and Spectroscopic Properties

2,6-dimethoxypyridine-3-boronic acid is a versatile organoboron compound frequently employed as a building block in Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility extends to the synthesis of complex pharmaceuticals, advanced materials, and chemical sensors.[1] The physical and chemical properties are summarized below.

General Properties

This table summarizes the key physical and chemical identifiers for **2,6-dimethoxypyridine-3-boronic acid**.



Property	Value	Citations
CAS Number	221006-70-8	[1][3][4][5]
Molecular Formula	C7H10BNO4	[1][3][4][5]
Molecular Weight	182.97 g/mol	[1][3][4][5]
Appearance	White to off-white or pale cream crystalline powder	[1][6]
Purity	Typically ≥94-98% (by HPLC or Titration)	[1][2][4][6]

Thermal and Physical Data

Thermal and physical data are critical for determining appropriate reaction and storage conditions. Note the discrepancy in reported melting points from different suppliers, which may reflect differences in purity or crystalline form.

Property	Value	Citations
Melting Point	128-130 °C	[1][3]
100-117 °C	[2][4]	
Boiling Point	341.2 ± 52.0 °C at 760 mmHg (Predicted)	[3]
Density	1.3 ± 0.1 g/cm ³ (Predicted)	[3]
Flash Point	160.2 °C	[3][7]
Storage Temperature	2-8 °C	[1][2][3][4]

Spectroscopic Data

While specific, peer-reviewed spectral data for this compound is not widely published, commercial suppliers confirm its structure via proton NMR.[6] A representative protocol for acquiring such data is provided in Section 2.0.



Technique	Data	Citations
Proton NMR (¹H NMR)	Conforms to structure	[6]
Mass Spectrometry	Analysis of boronic acids can be complex; derivatization is sometimes used, though direct analysis is possible with techniques like ESI-MS.	[8]

Experimental Protocols

The following sections detail generalized, representative protocols for the synthesis and characterization of **2,6-dimethoxypyridine-3-boronic acid**. These are based on standard laboratory procedures for similar compounds.

Representative Synthesis Protocol

This protocol is a generalized procedure based on common methods for the synthesis of pyridineboronic acids, such as the lithiation of a halopyridine followed by quenching with a borate ester.[9]

- Reaction Setup: To a flame-dried, three-neck flask under an inert argon atmosphere, add a solution of 3-bromo-2,6-dimethoxypyridine in anhydrous tetrahydrofuran (THF).
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi) solution dropwise via syringe pump over 1 hour, maintaining the internal temperature below -70 °C. Stir the resulting mixture for an additional 30 minutes at -78 °C.
- Borylation: Add triisopropyl borate dropwise to the reaction mixture, again ensuring the temperature remains below -70 °C.
- Quenching: After stirring for 2-3 hours at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or 2N HCI.
- Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or dichloromethane (3x).



 Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final product.

Characterization Protocols

- 2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Objective: To confirm the chemical structure of the synthesized compound.
- Procedure:
 - Prepare a sample by dissolving 5-10 mg of **2,6-dimethoxypyridine-3-boronic acid** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - Transfer the solution to a 5 mm NMR tube.
 - Acquire ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.
 - Expected ¹H NMR Signals:
 - Aromatic protons on the pyridine ring.
 - Two distinct singlets for the two methoxy (-OCH₃) groups.
 - A broad singlet for the boronic acid hydroxyl (-B(OH)₂) protons, which may exchange with residual water in the solvent.

2.2.2 Mass Spectrometry (MS)

- Objective: To confirm the molecular weight of the compound.
- Procedure:
 - Prepare a dilute solution (e.g., 10-50 µg/mL) of the compound in a solvent such as methanol or acetonitrile, with or without 0.1% formic acid to aid ionization.
 - Infuse the sample directly into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).



- Acquire data in both positive and negative ion modes.
- Expected Ions: The analysis of boronic acids can be challenging.[8] Look for the
 protonated molecule [M+H]⁺ in positive mode or the deprotonated molecule [M-H]⁻ in
 negative mode. Adducts with solvents or the formation of dimeric/trimeric species
 (boroxines) through dehydration are also possible.

2.2.3 High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound.
- Procedure:
 - Dissolve a small amount of the sample in the mobile phase to create a stock solution.
 - Use a C18 reverse-phase column.
 - Employ a gradient elution method, for example, with a mobile phase consisting of water
 (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).
 - Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).
 - Calculate purity based on the relative peak area of the main product.

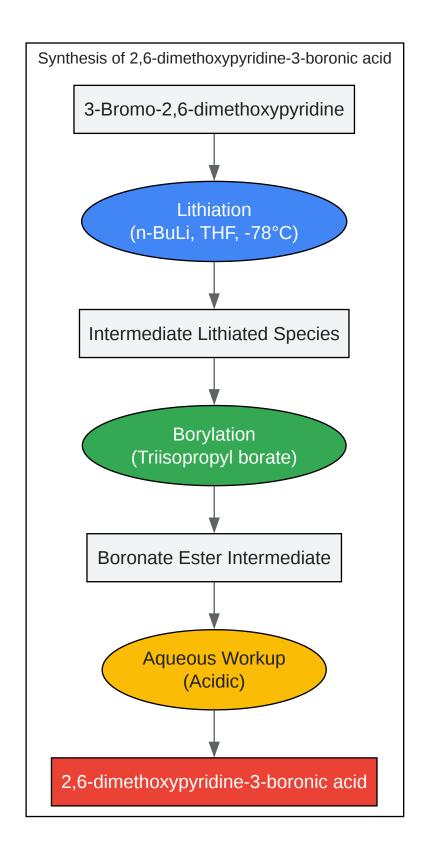
Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes related to **2,6-dimethoxypyridine-3-boronic acid**.

Proposed Synthesis Pathway

This diagram outlines a plausible synthetic route for the target compound, starting from a halogenated pyridine precursor.





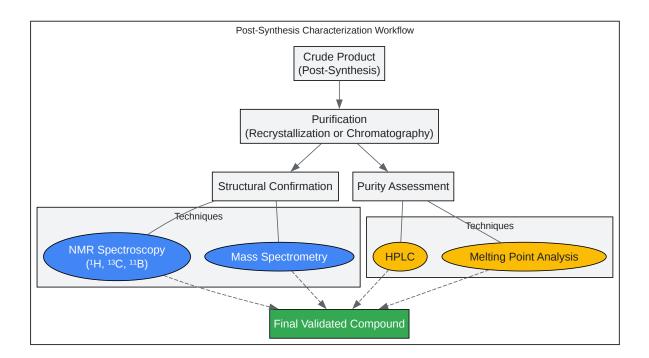
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A representative synthetic workflow.



Standard Characterization Workflow

This flowchart illustrates the logical sequence of steps taken to verify the identity, structure, and purity of a newly synthesized batch of the title compound.



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Logical flow for compound characterization.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 2,6-二甲氧基-3-吡啶硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,6-Dimethoxy-3-pyridineboronic acid | CAS#:221006-70-8 | Chemsrc [chemsrc.com]
- 4. 2,6-ジメトキシ-3-ピリジンボロン酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. (2,6-DIMETHOXYPYRIDIN-3-YL)BORONIC ACID | CAS 221006-70-8 [matrix-finechemicals.com]
- 6. L20389.MD [thermofisher.com]
- 7. Page loading... [wap.guidechem.com]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
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